(2E)-1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Description
(2E)-1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 4-chlorophenyl group and a 3,4,5-trimethoxyphenyl group, which contribute to its unique chemical properties.
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO4/c1-21-16-10-12(11-17(22-2)18(16)23-3)4-9-15(20)13-5-7-14(19)8-6-13/h4-11H,1-3H3/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAPXEUYWKSSTF-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce saturated ketones or alcohols.
Scientific Research Applications
(2E)-1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has various applications in scientific research, including:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its biological activities may be attributed to its ability to inhibit certain enzymes or receptors, modulate signaling pathways, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one: Lacks the methoxy groups on the phenyl ring.
(2E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: Contains a methoxy group instead of a chloro group on the phenyl ring.
Uniqueness
The presence of both the 4-chlorophenyl and 3,4,5-trimethoxyphenyl groups in (2E)-1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
Biological Activity
(2E)-1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.
- Molecular Formula : C18H17ClO4
- Molecular Weight : 332.78 g/mol
- CAS Number : 173543-24-3
Antioxidant Activity
Chalcones are known for their antioxidant properties. Studies have demonstrated that this compound exhibits significant free radical scavenging activity. In vitro assays indicated that this compound effectively inhibits oxidative stress by neutralizing reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.
Anticancer Properties
The compound has been evaluated for its anticancer effects against various cancer cell lines. Research indicates that it induces apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. Specifically, it has shown efficacy against breast cancer and leukemia cell lines.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |
| K562 (Leukemia) | 10 | Cell cycle arrest and apoptosis |
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is beneficial in conditions like arthritis and other inflammatory diseases.
The biological activity of this chalcone can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Cell Signaling Pathways : It modulates key signaling pathways including NF-kB and MAPK pathways, which are crucial in regulating inflammation and cell survival.
- Gene Expression Modulation : The compound influences the expression of genes involved in apoptosis and cell cycle regulation.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry assessed the anticancer potential of various chalcones, including this compound. The results indicated a significant reduction in cell viability in treated cancer cells compared to controls.
Study 2: Antioxidant Effects
Another research article highlighted the antioxidant capacity of this compound through DPPH radical scavenging assays. The results showed a concentration-dependent increase in antioxidant activity.
Q & A
Q. What synthetic methodologies are most effective for producing (2E)-1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, and how is purity ensured?
The compound is synthesized via Claisen-Schmidt condensation between 4-chloroacetophenone and 3,4,5-trimethoxybenzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol). Key steps include:
- Reaction conditions : 60–80°C, 6–12 hours, with continuous stirring.
- Purification : Recrystallization using ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Purity is confirmed via HPLC (retention time comparison) and melting point analysis . Structural validation employs H/C NMR (aromatic proton signals at δ 6.8–7.8 ppm; carbonyl at δ 190–200 ppm) and IR spectroscopy (C=O stretch at ~1650 cm) .
Q. How are spectroscopic techniques employed to confirm the structural integrity of the compound?
A multi-technique approach is critical:
- NMR : Distinguishes the E-isomer via coupling constants (J = 12–16 Hz for trans-alkene protons).
- IR : Confirms ketone (C=O) and methoxy (C-O) groups.
- Mass spectrometry (MS) : Molecular ion peak ([M+H]) at m/z 360.8 (calculated for CHClO).
- XRD (if crystalline): Validates planar geometry and intermolecular interactions (e.g., π-stacking) .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve yield and selectivity in large-scale synthesis?
Optimization involves systematic variation of:
Q. How can contradictions in biological activity data (e.g., antimicrobial vs. anticancer results) be resolved?
Discrepancies arise from assay conditions or cellular uptake variations. Strategies include:
- Standardized protocols : Use identical cell lines (e.g., HeLa for cytotoxicity) and solvent controls (DMSO <0.1%).
- Metabolic stability assays : Evaluate compound degradation in culture medium via LC-MS.
- Computational docking : Predict binding affinity to targets like tubulin (anticancer) or bacterial enzymes (antimicrobial) .
Q. What computational methods validate the compound’s electronic properties and reactivity?
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:
- HOMO-LUMO gap : Predicts redox behavior (e.g., electron-withdrawing Cl lowers LUMO, enhancing electrophilicity).
- Electrostatic potential maps : Highlight nucleophilic (methoxy O) and electrophilic (carbonyl C) sites. Compare with experimental UV-Vis (λ ~300 nm) and cyclic voltammetry data .
Q. How does the substitution pattern (Cl, OCH) influence the compound’s crystallographic and supramolecular properties?
- Crystal packing : The 4-Cl group induces C–H···O interactions (2.8–3.0 Å), stabilizing the lattice.
- Methoxy orientation : 3,4,5-Trimethoxy groups create a planar aromatic system, enabling π-π stacking (3.5 Å spacing).
- Space group : Typically P2/c (monoclinic) with Z = 4, validated via single-crystal XRD .
Methodological Tables
Q. Table 1: Key Spectral Signatures
| Technique | Key Peaks/Data | Functional Group Confirmed |
|---|---|---|
| H NMR | δ 3.8–4.0 ppm (9H, s, OCH) | Methoxy groups |
| IR | 1600 cm (C=C aromatic) | Conjugated enone system |
| XRD | Unit cell dimensions a = 7.58 Å, b = 16.25 Å | Crystal symmetry |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
